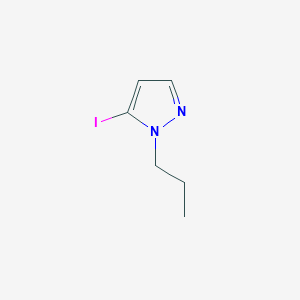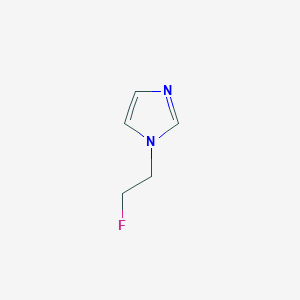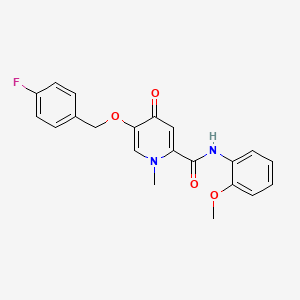![molecular formula C13H12N4O4 B2870480 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate CAS No. 866144-69-6](/img/structure/B2870480.png)
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate” is a chemical compound with a complex structure . It has been studied for its potential as an antiviral drug .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name . Further structural analysis would require more specific data or computational chemistry tools .Chemical Reactions Analysis
The compound undergoes electrochemical transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Applications De Recherche Scientifique
Anti-Infective Agents
The core structure of this compound is related to 1,2,4-triazolo[1,5-a]pyrimidine , which has been studied for its potential as an anti-infective agent. Compounds with this scaffold have shown activity against a variety of infectious agents, including bacteria, viruses, and parasites . This suggests that our compound could be developed into a new class of anti-infective drugs with a broad spectrum of activity.
Antitumor Activity
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have reported antitumor properties . This indicates that the compound could be synthesized into derivatives that might act as potent antitumor agents, potentially leading to new treatments for various forms of cancer.
Neurological Disorders
Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been identified as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . These properties are significant for the treatment of neurological disorders such as Alzheimer’s disease and insomnia, suggesting that our compound could be valuable in this research area.
Anti-Parasitic Applications
Complexes of triazolo-pyrimidines with metals like Pt and Ru have shown high activity against parasites . This implies that the compound could be used to create metal complexes that are effective in treating parasitic infections, which is crucial for diseases like malaria and leishmaniasis.
Drug Resistance
The increasing resistance to antibiotics and anti-infective agents is a global health concern. The 1,2,4-oxadiazole scaffold, which is structurally similar to our compound, has been explored for its potential to overcome drug resistance in microorganisms . Therefore, this compound could be pivotal in the development of new drugs that can combat resistant strains of bacteria and viruses.
Synthetic Chemistry
The compound’s structure provides a versatile scaffold for the synthesis of various heterocyclic compounds. It can serve as a starting point for organic and medicinal chemists to design new chemical entities with potential pharmacological activities .
Mode of Action Studies
Understanding the mode of action is crucial for drug development. The 1,2,4-oxadiazole derivatives have been studied using molecular docking to understand their interaction with biological targets . Similarly, derivatives of our compound could be synthesized and studied to elucidate their biological interactions, which is essential for designing drugs with specific targets.
SAR and Drug Design
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery. The 1,2,4-oxadiazole derivatives have been a subject of SAR studies to optimize their anti-infective activity . By analogy, our compound could be used in SAR studies to fine-tune its pharmacological properties for better efficacy and safety profiles.
Orientations Futures
Propriétés
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-9(11(18)17-13(16-8)14-7-15-17)4-6-21-12(19)10-3-2-5-20-10/h2-3,5,7H,4,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHOLXTYPMXROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2870405.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2870409.png)
![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)


![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)